molecular formula C16H23BN2O3 B2516733 2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile CAS No. 1356067-80-5

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No.: B2516733
CAS No.: 1356067-80-5
M. Wt: 302.18
InChI Key: OAJZGQNBIJCFSB-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinonitrile core substituted with tert-butoxy and dioxaborolan groups. It is often used in organic synthesis and materials science due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with nicotinonitrile as the core structure.

    Substitution Reactions: The tert-butoxy group is introduced through a substitution reaction, often using tert-butyl alcohol and a suitable catalyst.

    Boronic Ester Formation: The dioxaborolan group is added via a reaction with pinacol borane, facilitated by a palladium catalyst under inert conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound readily participates in nucleophilic substitution reactions, where the tert-butoxy or dioxaborolan groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions depending on the desired product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the original tert-butoxy or dioxaborolan groups.

Scientific Research Applications

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which 2-tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. The dioxaborolan group, in particular, is known for its ability to form stable complexes with various biomolecules, enhancing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to these similar compounds, 2-tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-14(2,3)20-13-11(9-18)8-12(10-19-13)17-21-15(4,5)16(6,7)22-17/h8,10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJZGQNBIJCFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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